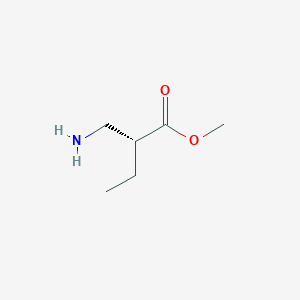

Methyl (R)-2-(aminomethyl)butanoate

Description

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

methyl (2R)-2-(aminomethyl)butanoate |

InChI |

InChI=1S/C6H13NO2/c1-3-5(4-7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1 |

InChI Key |

OITQFQBCFPRRFS-RXMQYKEDSA-N |

Isomeric SMILES |

CC[C@H](CN)C(=O)OC |

Canonical SMILES |

CCC(CN)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis via Configuration Reversal and Protection/Deprotection Strategies

One patented method involves the stereoselective synthesis starting from protected intermediates such as benzoyl-aminomethyl hydroxybutyrate esters. The process includes:

- Position isomerization and configuration reversal at the chiral centers using strong organic bases such as n-butyl lithium, isobutyl lithium, tert-butyl lithium, potassium tert-butoxide, or sodium methylate.

- Reaction conditions typically range from -100 °C to 50 °C with reaction times from 0.05 to 24 hours.

- After configuration inversion, removal of protecting groups is performed using reagents like triphenylphosphine/diethyl azodiformate (DEAD) in solvents such as alcohols, ethers, or halohydrocarbons.

- Deprotection is achieved under acidic or metal oxyhydroxide conditions at temperatures from 0 °C to 100 °C over 0.1 to 24 hours.

- This method yields the target compound with high chemo-selectivity (94:6) and enantiomeric excess (>97% ee).

This approach emphasizes the importance of controlling stereochemistry through selective base-mediated configuration inversion and subsequent deprotection steps to obtain this compound in high purity and enantiomeric excess.

Catalytic Desulfurization of Methionine Derivatives

Another advanced approach involves the use of methionine or methionamide derivatives as precursors, followed by catalytic desulfurization:

- Starting from L-methionine methyl ester or L-methionamide, desulfurization is performed using Raney Nickel or palladium on carbon (Pd/C) catalysts under hydrogen atmosphere.

- Reaction conditions vary with catalyst type, temperature (60–80 °C), hydrogen pressure (up to 80 bar), and residence time (seconds to minutes in continuous flow reactors).

- The process is conducted in batch or continuous flow setups, with continuous flow showing improved productivity and selectivity.

- The desulfurization converts sulfur-containing intermediates into methyl (S)-2-amino-butanoate or this compound after stereoselective control.

- Typical yields are high (up to 90%), and the process benefits from mild reaction conditions and scalability.

- Table 1 summarizes key parameters and outcomes from desulfurization studies:

| Entry | Catalyst | Temp (°C) | Pressure (bar) | Residence Time (min) | Conversion (%) | Selectivity (%) | Productivity (mmol·h⁻¹·mmol⁻¹ catalyst) |

|---|---|---|---|---|---|---|---|

| 1 | Raney Ni (Ald.) | 80 | N/A | 1 | 99 | 99 | 0.06 |

| 2 | Raney Ni (Prep.) | 80 | N/A | 1 | 99 | 99 | 0.32 |

| 3 | Pd/C | 25 | 40 | 0.25 (15 s) | 10 | 100 | 4.3 |

Reductive Amination and Alkylation Routes

Literature reports also describe the preparation of this compound via reductive amination and alkylation:

- Starting from aldehydes or ketoesters, reductive amination with appropriate amines yields amino acid esters.

- For example, methyl-3-formylhexanoate can be alkylated with methyl bromoacetate, followed by reductive amination with S-2-aminobutyramide to afford intermediates leading to the target compound.

- These methods often require chiral resolution steps such as chiral HPLC to separate enantiomers due to racemic mixtures formed during synthesis.

- The process involves multiple steps including acid amine coupling, cyclization, and ester hydrolysis.

- Limitations include the need for expensive chiral separation and moderate overall yields.

Continuous Flow Protocols for Enantiomerically Pure Amino Esters

Recent advances have demonstrated continuous flow synthesis protocols for enantiomerically pure this compound:

- The process involves catalytic hydrogenation and desulfurization steps in a flow reactor using Raney Nickel or Pd/C catalysts.

- Reaction parameters such as catalyst loading, temperature, solvent, and flow rate are optimized to maximize conversion and selectivity.

- The continuous flow approach allows efficient scale-up and reproducibility with high enantiomeric purity.

- Crude reaction mixtures can be purified by recrystallization techniques to isolate the amino ester with yields up to 90%.

- This method is advantageous for industrial applications due to its operational simplicity and control over reaction parameters.

Summary Table of Key Preparation Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|---|

| Configuration Reversal & Deprotection | Protected benzoyl-aminomethyl esters | n-Butyl lithium, triphenylphosphine/DEAD | -100 to 50 °C; 0.05–24 h; acid/base deprotection | >97% ee; chemo-selective (94:6) | High stereoselectivity, multi-step |

| Catalytic Desulfurization | L-Methionine methyl ester or amide | Raney Nickel, Pd/C | 60–80 °C; H2 pressure up to 80 bar; flow or batch | Up to 90% yield; high selectivity | Continuous flow enhances productivity |

| Reductive Amination & Alkylation | Aldehydes, methyl bromoacetate | S-2-Aminobutyramide, HOBT, DCE | Multi-step, chiral HPLC for resolution | Moderate yields; racemic mixtures | Requires chiral separation steps |

| Continuous Flow Protocol | Methionine derivatives | Raney Nickel, Pd/C | Optimized flow conditions, mild temp | Up to 90% yield; high purity | Industrial scalability and reproducibility |

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(aminomethyl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted esters or amines.

Scientific Research Applications

Methyl (2R)-2-(aminomethyl)butanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in enzymatic reactions.

Mechanism of Action

The mechanism of action of methyl (2R)-2-(aminomethyl)butanoate involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound may act as a substrate that is converted to a product through the catalytic action of an enzyme. The aminomethyl group can participate in hydrogen bonding and other interactions with the active site of the enzyme, facilitating the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl (R)-2-(aminomethyl)butanoate and its analogs:

Notes:

- Methyl (R)-2-methylbutanoate () lacks the aminomethyl group, resulting in reduced polarity and applications in fragrances rather than bioactive molecules .

- Ethyl (R)-2-acetamidobutanoate () features an acetamido group, enhancing stability against oxidation compared to primary amines, making it suitable for prolonged storage in synthetic workflows .

- Ethyl (2R)-2-amino-2-methylbutanoate () combines amino and methyl groups at the same carbon, which may sterically hinder reactions at the amine site .

- (R)-2-((Cbz-amino)methyl)-3-methylbutanoic acid () uses a benzyloxycarbonyl (Cbz) protecting group, critical for preventing unwanted side reactions in peptide coupling .

- Methyl 2-hydroxybutanoate () replaces the amine with a hydroxyl group, increasing hydrophilicity and altering metabolic pathways in biological systems .

Functional and Reactivity Differences

- Amine Reactivity: The primary amine in this compound is more nucleophilic than the acetamido group in ’s compound, enabling faster conjugation reactions (e.g., with carbonyl compounds) .

- Steric Effects: Ethyl (2R)-2-amino-2-methylbutanoate’s dual substituents may reduce reactivity compared to the single aminomethyl group in the target compound .

- Protection Strategies : The Cbz group in ’s compound exemplifies protective measures necessary for amine functionality in multi-step syntheses .

Q & A

Basic: What are the optimal synthetic routes for Methyl (R)-2-(aminomethyl)butanoate, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis typically involves chiral resolution or asymmetric catalysis to retain the (R)-configuration. For example, a multi-step procedure may start with a chiral amino acid precursor, followed by esterification and functional group protection. Key steps include:

- Enantioselective synthesis : Use of chiral auxiliaries or catalysts to control stereochemistry, as seen in the synthesis of related (R)-amino acid esters .

- Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) and recrystallization to isolate the enantiomerically pure product .

- Validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (>98% purity is standard for pharmacological studies) .

Advanced: How do researchers resolve contradictions in reactivity data between this compound and its structural analogs?

Methodological Answer:

Discrepancies often arise from steric effects or electronic variations in substituents. For example:

- Steric hindrance : The aminomethyl group in this compound may reduce nucleophilic attack rates compared to its methyl-substituted analogs. Computational modeling (DFT) can predict reactivity trends .

- Electronic effects : Electron-withdrawing groups (e.g., bromine in analogs) enhance electrophilic reactivity, as shown in comparative kinetic studies .

- Validation : Cross-referencing experimental data with spectroscopic (NMR, IR) and computational results ensures consistency .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Standard characterization includes:

- Spectroscopy :

- ¹H/¹³C NMR : To confirm molecular structure and substituent positions (e.g., methyl vs. aminomethyl groups) .

- FT-IR : Identification of ester (C=O, ~1740 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation .

- Chiral Analysis : Polarimetry or chiral-phase HPLC to verify enantiopurity .

Advanced: How is this compound utilized in drug design, particularly for neurological targets?

Methodological Answer:

The compound serves as a precursor for GABA receptor modulators due to its structural mimicry of neurotransmitter backbones. Key applications include:

- Pharmacophore optimization : Introducing substituents (e.g., benzyl groups) to enhance blood-brain barrier penetration .

- In vitro assays : Testing binding affinity to GABA₀ receptors using radioligand displacement assays .

- Metabolic stability : LC-MS/MS analysis of plasma stability in preclinical models to assess pharmacokinetics .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage conditions : -20°C under inert gas (argon) to prevent hydrolysis of the ester group .

- Degradation monitoring : Periodic HPLC analysis to detect hydrolysis products (e.g., free carboxylic acid) .

- Solvent compatibility : Avoid aqueous buffers; use anhydrous DMSO or ethanol for long-term storage .

Advanced: How do researchers address low yields in the catalytic asymmetric synthesis of this compound?

Methodological Answer:

Low yields often stem from catalyst poisoning or side reactions. Mitigation strategies include:

- Catalyst optimization : Screening chiral ligands (e.g., BINAP derivatives) to improve enantioselectivity .

- Reaction engineering : Using flow chemistry to enhance mixing and reduce reaction time .

- Byproduct analysis : GC-MS to identify side products (e.g., over-alkylated derivatives) and adjust stoichiometry .

Comparison of Synthetic Methods

| Parameter | Chiral Resolution | Asymmetric Catalysis |

|---|---|---|

| Yield | 40-60% | 70-85% |

| Enantiomeric Excess | >99% | 95-98% |

| Cost | High (chiral columns) | Moderate (catalyst reuse) |

| Scalability | Limited | High |

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

- Docking studies : Molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., GABA receptors) .

- QSAR modeling : Correlating substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .

- ADMET prediction : Software like SwissADME to forecast absorption and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.